Tautomerism in unmethylated 2-oxo-1,2-dihydropyridine-3-carbaldehyde causes unpredictable alkylation and poor DCM solubility. CAS 79138-28-6 eliminates this by locking the 2-pyridone form, delivering 100% structural fixation for reliable reductive amination and condensation. • 100% chemoselective - no N/O-alkylation ambiguity. • High solubility in DCM/toluene for automated synthesis. • Direct precursor for PDE1, RET kinase, Nampt modulators.
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a highly specialized N-methylated heterocyclic building block characterized by a rigid 2-pyridone core and a reactive C3-aldehyde group. Unlike standard pyridine derivatives, this compound features a fully conjugated diene-lactam structure that significantly alters the electronic environment of the formyl group. In industrial and pharmaceutical procurement, it is primarily sourced as a direct precursor for reductive aminations, Knoevenagel condensations, and cycloadditions. By providing a pre-installed N-methyl group, it serves as a critical intermediate for synthesizing complex pharmacophores, including PDE1 inhibitors, RET kinase modulators, and Nampt modulators, where the N-methyl-2-pyridone motif is essential for target binding and metabolic stability [REFS-1, REFS-2].
Attempting to substitute this compound with its unmethylated analog, 2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 36404-89-4), introduces severe process liabilities due to lactam-lactim tautomerism. The unmethylated baseline exists in an equilibrium between the 2-pyridone and 2-hydroxypyridine forms, which leads to unpredictable mixtures of N-alkylated and O-alkylated products during downstream functionalization. Furthermore, the strong intermolecular N-H···O hydrogen bonding in the unmethylated analog drastically reduces its solubility in standard aprotic solvents like dichloromethane or toluene, forcing the use of high-boiling polar solvents (e.g., DMF, DMSO) that complicate workup and scale-up. Procuring the pre-methylated compound (CAS 79138-28-6) completely eliminates these tautomeric ambiguities, ensuring 100% structural fixation and predictable chemoselectivity [REFS-1, REFS-2].
The N-methylated structure of CAS 79138-28-6 locks the molecule entirely in the pyridone form, preventing the formation of 2-hydroxypyridine tautomers. When the unmethylated baseline (CAS 36404-89-4) is subjected to alkylation or coupling conditions, it typically yields a 60:40 to 80:20 mixture of N- vs. O-functionalized products depending on the base and solvent used. In contrast, utilizing 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde guarantees 0% O-functionalization at the C2 position during downstream aldehyde transformations, eliminating the need for complex chromatographic separation of isomers [1].
| Evidence Dimension | Regiomeric purity (N- vs O-reactivity at the core) |
| Target Compound Data | 100% fixed 2-pyridone reactivity (0% O-functionalized byproducts) |
| Comparator Or Baseline | 2-oxo-1,2-dihydropyridine-3-carbaldehyde (Yields 20-40% O-functionalized byproducts) |
| Quantified Difference | Complete elimination of O-functionalization pathways |
| Conditions | Standard basic coupling or alkylation conditions |
Prevents yield loss and eliminates the need for expensive chromatographic separation of N/O regioisomers during scale-up.
The presence of the N-methyl group disrupts the strong intermolecular N-H···O hydrogen bonding networks that plague standard 2-pyridones. While 2-oxo-1,2-dihydropyridine-3-carbaldehyde exhibits poor solubility in volatile aprotic solvents (often <0.05 M in dichloromethane or toluene), CAS 79138-28-6 is highly soluble, allowing reaction concentrations exceeding 0.5 M in DCM. This permits the execution of reductive aminations and condensations in easily removable solvents, rather than requiring high-boiling, difficult-to-remove solvents like DMF or DMSO[1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) / Toluene |
| Target Compound Data | >0.5 M solubility, enabling high-concentration reactions |
| Comparator Or Baseline | 2-oxo-1,2-dihydropyridine-3-carbaldehyde (<0.05 M solubility, requiring DMF/DMSO) |
| Quantified Difference | >10-fold increase in aprotic solvent solubility |
| Conditions | Standard ambient temperature (20-25 °C) solvent screening |
Allows the use of volatile solvents, drastically reducing energy costs and time associated with solvent removal during industrial workup.
As a precursor for secondary and tertiary amines, 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde demonstrates exceptional performance in reductive aminations using standard reagents like NaBH3CN or NaBH(OAc)3. The electron-donating nature of the N-methyl pyridone ring stabilizes the intermediate iminium ion, leading to typical conversion yields of 85-95%. If a buyer attempts to use a non-methylated pyridone and methylate post-amination, the overall two-step yield frequently drops below 50% due to competing alkylation at the newly formed amine versus the pyridone nitrogen[1].
| Evidence Dimension | Overall yield for N-methyl-pyridone-amine targets |
| Target Compound Data | 85-95% yield (single-step reductive amination) |
| Comparator Or Baseline | Unmethylated baseline followed by post-amination N-methylation (<50% overall yield) |
| Quantified Difference | >35% absolute increase in overall target yield |
| Conditions | Reductive amination with NaBH3CN/AcOH followed by standard isolation |
Directly accelerates the synthesis of pharmaceutical libraries by condensing a problematic two-step sequence into a single, high-yielding step.
In the synthesis of conjugated functional materials or kinase inhibitors, the aldehyde group of CAS 79138-28-6 readily undergoes Knoevenagel condensation with active methylene compounds. Because the N-methyl group is already installed, the reaction proceeds smoothly under mild basic conditions (e.g., piperidine/ethanol) without the risk of base-catalyzed side reactions at an unprotected pyridone nitrogen. This provides direct access to N-methyl-pyridone-alkenes in high purity, whereas using 3-pyridinecarboxaldehyde requires a completely different, multi-step oxidation/methylation sequence to achieve the same pyridone core [1].
| Evidence Dimension | Synthetic steps to N-methyl-pyridone-alkenes |
| Target Compound Data | 1 step (Direct condensation) |
| Comparator Or Baseline | 3-pyridinecarboxaldehyde (3+ steps: condensation, N-oxidation, rearrangement/methylation) |
| Quantified Difference | Reduction of synthetic pathway by at least 2 steps |
| Conditions | Standard Knoevenagel condensation with active methylenes |
Significantly reduces raw material costs and cycle times for generating advanced conjugated pyridone intermediates.
CAS 79138-28-6 is the optimal starting material for synthesizing advanced kinase inhibitors and phosphodiesterase (PDE1) modulators. Its pre-installed N-methyl group and reactive aldehyde allow for immediate reductive amination to append complex heterocycles (e.g., pyrazolo[1,5-a]pyridines), bypassing the need for problematic late-stage N-methylation that often ruins sensitive pharmacophores [1].
In medicinal chemistry programs targeting nicotinamide phosphoribosyltransferase (Nampt), this compound serves as a crucial building block. The locked 2-pyridone core mimics endogenous substrates, and the C3-aldehyde provides a reliable handle for coupling, ensuring high batch-to-batch reproducibility without the interference of lactam-lactim tautomers [2].
For contract research organizations (CROs) and industrial library synthesis, this compound is highly preferred over its unmethylated analog. Its high solubility in automated synthesis solvents (like DCM) and predictable regiochemistry make it an ideal precursor for high-throughput reductive aminations and condensations [3].